molecular formula C19H26N4O2 B13858911 (R)-tert-Butyl (1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-yl)carbamate

(R)-tert-Butyl (1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-yl)carbamate

Cat. No.: B13858911
M. Wt: 342.4 g/mol
InChI Key: RPHYFBYKMQOHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ®-tert-Butyl (1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-yl)carbamate involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

®-tert-Butyl (1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

®-tert-Butyl (1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-yl)carbamate has several scientific research applications:

Comparison with Similar Compounds

®-tert-Butyl (1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-yl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of ®-tert-Butyl (1-((4-Methylquinazolin-2-yl)methyl)piperidin-3-yl)carbamate in terms of its specific role and chemical structure.

Properties

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

tert-butyl 4-[(4-methylquinazolin-2-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H26N4O2/c1-14-15-7-5-6-8-16(15)21-17(20-14)13-22-9-11-23(12-10-22)18(24)25-19(2,3)4/h5-8H,9-13H2,1-4H3

InChI Key

RPHYFBYKMQOHFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CN3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.